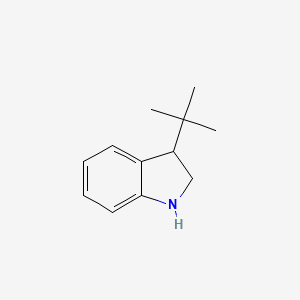

3-tert-butyl-2,3-dihydro-1H-indole

Overview

Description

3-tert-butyl-2,3-dihydro-1H-indole, also known as 3-(tert-butyl)indoline, is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 . This indicates the presence of a tertiary butyl group attached to an indoline structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For instance, they are used in the synthesis of biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.28 . The compound’s storage temperature is typically 4°C .Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids have inspired organic chemists to develop various synthesis methods for indole compounds. A review offers a comprehensive classification of all indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. These methods are crucial in organic chemistry and have a broad spectrum of applications in synthesizing biologically active compounds (Taber & Tirunahari, 2011).

Pharmacokinetics and Protective Roles of Indoles

Indoles, such as indole-3-carbinol (I3C) and its derivatives, exhibit protective effects on chronic liver injuries. Their pleiotropic protective roles are evident in various liver conditions, including hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate enzymes relevant to lipid metabolism and viral replication, showcasing their potential in hepatic protection (Wang et al., 2016).

Chemoprotective Properties in Cancer

Indole-3-carbinol (I3C) and its derivatives have been recognized for their chemoprotective properties in breast and prostate cancer. The compounds influence various biological responses, including modulation of transcriptional factors, oxidative stress relief, and inhibition of DNA synthesis. They have shown promising effects in experimental animal models of carcinogenesis (Bradlow, 2008).

Indole Derivatives in Medicinal Chemistry

Indole derivatives have been extensively studied due to their wide range of pharmacological activities. These compounds have been associated with anticancer, anticonvulsant, antimicrobial, and other therapeutic effects. The synthesis and biological significance of indole derivatives are well-documented, offering valuable insights for medicinal chemists in drug discovery (Padmavathi et al., 2021).

Safety and Hazards

Future Directions

Indole derivatives, including 3-tert-butyl-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 3-tert-butyl-2,3-dihydro-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is important for passage through cell walls . This suggests that this compound may have good bioavailability.

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.

properties

IUPAC Name |

3-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMHCUGSEVODRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

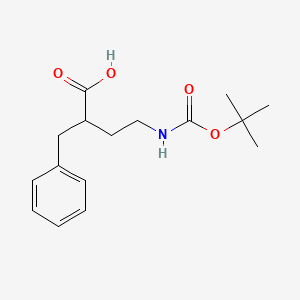

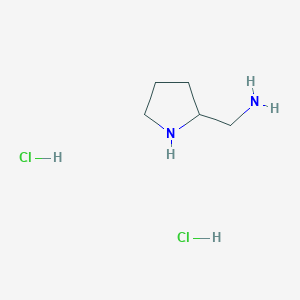

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)